

# Application Note: $^1\text{H}$ NMR Analysis of 5-Bromo-1-ethylpyridin-2(1H)-one

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## Compound of Interest

Compound Name: 5-Bromo-1-ethylpyridin-2(1H)-one

Cat. No.: B1340731

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Audience: Researchers, scientists, and drug development professionals.

**Core Requirements:** This document provides a detailed protocol and predicted data for the  $^1\text{H}$  NMR analysis of **5-Bromo-1-ethylpyridin-2(1H)-one**, a key intermediate in pharmaceutical synthesis.

## Predicted $^1\text{H}$ NMR Data

The following table summarizes the predicted  $^1\text{H}$  NMR spectral data for **5-Bromo-1-ethylpyridin-2(1H)-one**. The predictions are based on the analysis of its chemical structure and established chemical shift correlations for similar compounds.

Proton Label	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-3	~6.5 - 6.7	Doublet (d)	$J \approx 9.5$ Hz	1H
H-4	~7.4 - 7.6	Doublet of Doublets (dd)	$J \approx 9.5, 2.5$ Hz	1H
H-6	~7.5 - 7.7	Doublet (d)	$J \approx 2.5$ Hz	1H
H-1' ( $\text{CH}_2$ )	~3.9 - 4.1	Quartet (q)	$J \approx 7.2$ Hz	2H
H-2' ( $\text{CH}_3$ )	~1.3 - 1.5	Triplet (t)	$J \approx 7.2$ Hz	3H

## Experimental Protocol

This section outlines the methodology for acquiring a high-resolution  $^1\text{H}$  NMR spectrum of **5-Bromo-1-ethylpyridin-2(1H)-one**.

### 1. Sample Preparation:

- Accurately weigh 5-10 mg of **5-Bromo-1-ethylpyridin-2(1H)-one**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

### 2. NMR Spectrometer Setup and Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Probe: Standard 5 mm broadband probe.
- Temperature: 298 K (25 °C).
- Experiment: Standard one-dimensional proton experiment.
- Pulse Sequence: A standard 90° pulse program.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: Approximately 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

### 3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Perform phase correction to obtain a pure absorption spectrum.
- Apply baseline correction to ensure a flat baseline.
- Integrate the signals to determine the relative number of protons for each resonance.
- Reference the spectrum by setting the TMS peak to 0.00 ppm.

## Visualizations

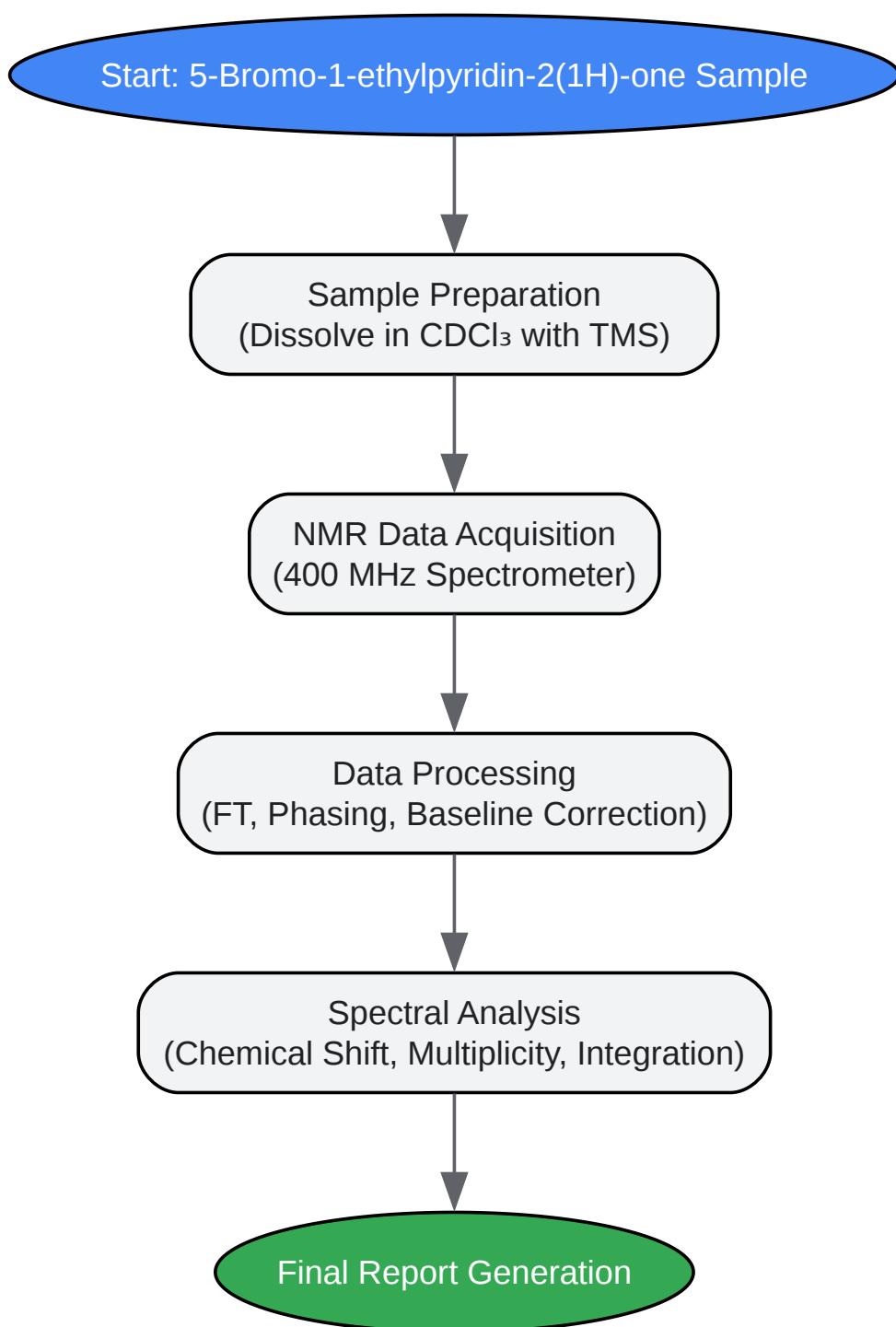
### Chemical Structure and Proton Assignments

The following diagram illustrates the chemical structure of **5-Bromo-1-ethylpyridin-2(1H)-one** with the protons labeled for NMR assignment.

Caption: Structure of **5-Bromo-1-ethylpyridin-2(1H)-one** with proton labels.

## Experimental Workflow

The diagram below outlines the logical flow of the  $^1\text{H}$  NMR analysis process.



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Caption: Workflow for  $^1\text{H}$  NMR Analysis.

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